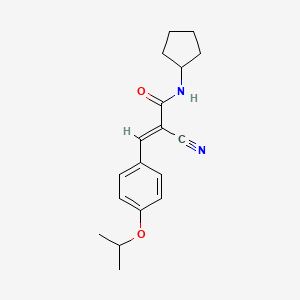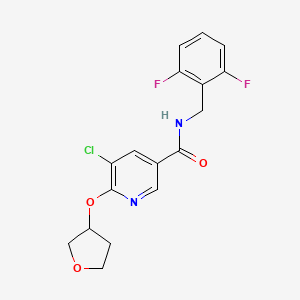
5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound is commonly referred to as "Compound X" in the scientific literature.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in disease progression. For example, studies have shown that this compound can inhibit the activity of certain kinases that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide are complex and varied. This compound has been shown to have effects on multiple systems in the body, including the immune system, the nervous system, and the endocrine system. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in lab experiments include its potential as a therapeutic agent for a variety of diseases, as well as its antimicrobial and anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research on 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. Some possible areas of focus include:
1. Further studies on the compound's mechanism of action, including its effects on specific enzymes and proteins.
2. Exploration of the compound's potential as a therapeutic agent for specific diseases, such as cancer and neurodegenerative disorders.
3. Investigation of the compound's potential as an antimicrobial and anti-inflammatory agent.
4. Development of more efficient synthesis methods for the compound.
5. Exploration of the compound's potential as an antioxidant agent.
In conclusion, 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex chemical compound that has potential as a pharmacological agent for a variety of diseases. While there is still much to be learned about its mechanism of action and potential applications, the current research suggests that this compound is a promising area of study for future scientific research.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is through the reaction of 5-chloronicotinic acid with 2,6-difluorobenzyl bromide in the presence of a base. This reaction results in the formation of 5-chloro-2,6-difluorobenzyl nicotinate, which is then converted to the final product through a series of additional steps.
Aplicaciones Científicas De Investigación
The potential applications of 5-chloro-N-(2,6-difluorobenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in scientific research are vast. This compound has been shown to have potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, it has been found to have antimicrobial and anti-inflammatory properties.
Propiedades
IUPAC Name |
5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O3/c18-13-6-10(7-22-17(13)25-11-4-5-24-9-11)16(23)21-8-12-14(19)2-1-3-15(12)20/h1-3,6-7,11H,4-5,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVSKODGTHJQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCC3=C(C=CC=C3F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2460991.png)

![2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile](/img/structure/B2460996.png)

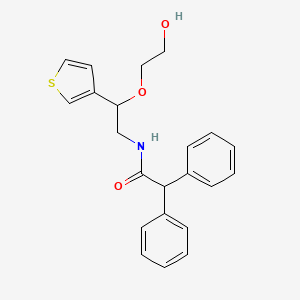
![ethyl 1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2461001.png)
![2-[2-[3-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2461003.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2461004.png)
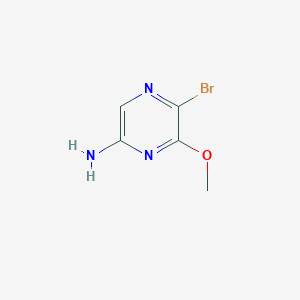
![Prop-2-enyl 5-(4-hydroxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2461007.png)
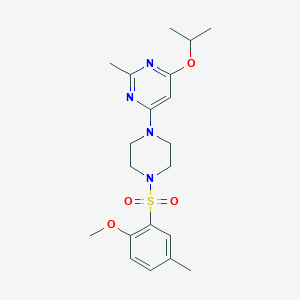
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2461013.png)
